molecular formula C7H12N4O B14328058 N-Cyano-N'-(2-hydroxyethyl)-N''-prop-2-en-1-ylguanidine CAS No. 110338-88-0

N-Cyano-N'-(2-hydroxyethyl)-N''-prop-2-en-1-ylguanidine

Cat. No.: B14328058
CAS No.: 110338-88-0
M. Wt: 168.20 g/mol
InChI Key: WVRZRVGLLLVPTF-UHFFFAOYSA-N
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Description

N-Cyano-N’-(2-hydroxyethyl)-N’'-prop-2-en-1-ylguanidine is a compound of interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound contains a cyano group, a hydroxyethyl group, and a prop-2-en-1-yl group attached to a guanidine core, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Cyano-N’-(2-hydroxyethyl)-N’'-prop-2-en-1-ylguanidine typically involves the reaction of N-cyano-N-methylcarbamimidothioate with 2-hydroxyethyl amine. The hydroxyl group of the 2-hydroxyethyl amine is activated to facilitate the formation of the desired product . The reaction conditions often include the use of solvents such as 1,4-dioxane and catalysts like BF3·Et2O to achieve optimal yields .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher efficiency and yield. The use of continuous flow reactors and advanced purification techniques can enhance the scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-Cyano-N’-(2-hydroxyethyl)-N’'-prop-2-en-1-ylguanidine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The hydroxyethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction. For example, oxidation may yield oxides, reduction may produce amines, and substitution reactions can result in a variety of substituted guanidine derivatives.

Scientific Research Applications

N-Cyano-N’-(2-hydroxyethyl)-N’'-prop-2-en-1-ylguanidine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-Cyano-N’-(2-hydroxyethyl)-N’'-prop-2-en-1-ylguanidine involves its interaction with specific molecular targets and pathways. The cyano group can participate in nucleophilic addition reactions, while the hydroxyethyl and prop-2-en-1-yl groups can engage in hydrogen bonding and other interactions with biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to the observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-Cyano-N’-(2-hydroxyethyl)-N’'-prop-2-en-1-ylguanidine include:

Uniqueness

N-Cyano-N’-(2-hydroxyethyl)-N’'-prop-2-en-1-ylguanidine is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the prop-2-en-1-yl group differentiates it from other similar compounds and may contribute to its unique properties and applications.

Properties

CAS No.

110338-88-0

Molecular Formula

C7H12N4O

Molecular Weight

168.20 g/mol

IUPAC Name

1-cyano-2-(2-hydroxyethyl)-3-prop-2-enylguanidine

InChI

InChI=1S/C7H12N4O/c1-2-3-9-7(11-6-8)10-4-5-12/h2,12H,1,3-5H2,(H2,9,10,11)

InChI Key

WVRZRVGLLLVPTF-UHFFFAOYSA-N

Canonical SMILES

C=CCNC(=NCCO)NC#N

Origin of Product

United States

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